molecular formula C14H15NO2S B1598632 Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate CAS No. 884497-36-3

Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate

Cat. No. B1598632
M. Wt: 261.34 g/mol
InChI Key: FLGJKAWEVKYTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 884497-36-3. It has a molecular weight of 262.35 . The compound is a solid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is “methyl 2-amino-5-(1-phenylethyl)-3-thiophenecarboxylate”. The InChI code for this compound is "1S/C14H15NO2S/c1-9(10-6-4-3-5-7-10)12-8-11(13(15)18-12)14(16)17-2/h3-9H,15H2,1-2H3" .


Physical And Chemical Properties Analysis

“Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate” is a solid at room temperature. . The storage temperature for this compound is 28°C .

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate is involved in various synthetic pathways for producing novel compounds. For instance, its reaction with orthoesters leads to the formation of N-(2-carbomethoxy thienyl) imidates, which upon further treatment with primary amines or hydrazines yield thieno pyrimidinones, shedding light on cyclization mechanisms and the relative activities of ester and imidate groups (Hajjem, Khoud, & Baccar, 2010). Moreover, its derivatives have been synthesized through a [3 + 2] annulation strategy, demonstrating an efficient and economical route to tetrasubstituted thiophenes, with the structures confirmed by X-ray diffraction and spectroscopic studies (Sahu et al., 2015).

Biological Activities

The compound exhibits pronounced tumor-selective properties, preferentially inhibiting the proliferation of various tumor cell lines, including T-lymphoma/leukemia and liver tumor cells, with a significant selectivity index. This selectivity extends to derivatives, where modifications in the molecular structure have led to enhanced potency and selectivity against certain cancer types (Thomas et al., 2014). Additionally, thiophene derivatives, including this compound, have shown antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Faty, Hussein, & Youssef, 2010).

Pharmaceutical Applications

Research into thiophene derivatives has explored their application in drug development due to their diverse biological activities. Specifically, methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate and its derivatives have been investigated for their anti-proliferative activities, offering a promising avenue for the development of novel anticancer therapies. The modification of this compound's structure has led to derivatives with enhanced selectivity and potency against specific cancer cell lines, highlighting its utility in targeted cancer treatment strategies (Thomas et al., 2017).

Environmental and Chemical Analysis

The compound's derivatives have been used to study environmental degradation processes, such as the microbial metabolism of thiophene derivatives. Understanding the biodegradation pathways of these compounds can inform environmental remediation efforts and the ecological impact of thiophene-based chemicals (Cripps, 1973).

Safety And Hazards

The safety data sheet (SDS) for “Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate” can be found online . For more detailed safety and hazard information, please refer to the SDS.

properties

IUPAC Name

methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-9(10-6-4-3-5-7-10)12-8-11(13(15)18-12)14(16)17-2/h3-9H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGJKAWEVKYTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=CC(=C(S2)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40393246
Record name methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate

CAS RN

884497-36-3
Record name methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40393246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Reactant of Route 2
Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Reactant of Route 4
Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Reactant of Route 5
Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate
Reactant of Route 6
Methyl 2-amino-5-(1-phenylethyl)thiophene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.